Glycosylation Site: A Critical 14-O-Glucoside Architecture Contrasting with Common 3-O-Glycosylated Analogs
Pterosides (CAS 62043-50-9) is explicitly defined by a β-D-glucopyranosyl moiety attached via an ether linkage to the C-14 position, forming (2S,3S)-Pterosin S 14-O-glucoside [1]. This is a critical structural divergence from its most common and commercially available analogs, such as pteroside A, pteroside B, pteroside C, and pteroside Z, which are predominantly characterized in the literature and chemical databases as 3-O-β-D-glucosides [2][3]. This difference in the regiochemistry of glycosylation fundamentally alters the three-dimensional pharmacophore and hydrogen-bonding network, directing a distinct biological interaction profile compared to the 3-O series.
| Evidence Dimension | Glycosylation Site Regiochemistry |
|---|---|
| Target Compound Data | Glycosylation at the C-14 hydroxyl group (14-O-β-D-glucopyranoside) |
| Comparator Or Baseline | Pteroside A, B, C, Z: Glycosylation at the C-3 hydroxyl group (3-O-β-D-glucopyranoside) [2][3] |
| Quantified Difference | Qualitative structural difference; C-14 vs. C-3 linkage. This is a positional isomerism that leads to a downstream quantitative divergence in bioactivity (see subsequent evidence items). |
| Conditions | Structural elucidation via 1D/2D NMR, mass spectrometry, and comparison with synthetic standards, as reported in isolation and characterization literature for the genus Pteris [1][2]. |
Why This Matters
For procurement, ordering a generic 'pteroside' without specifying the CAS number risks acquiring a 3-O-glucoside analog, which possesses entirely different biological properties and can invalidate structure-activity relationship (SAR) studies.
- [1] MeSH Supplementary Concept Data. pterosides. Unique ID C010771. Registry Number: 62043-50-9. IUPAC Name specifies 6-(2-(beta-D-glucopyranosyloxy)ethyl)-... indicating C-14 linkage. View Source
- [2] Haritantenaina L, et al. Chemical and biologically active constituents of Pteris multifida. J Nat Med. 2008. Reports isolation of pteroside A (12) and pterosin C 3-O-glucoside (9), establishing the 3-O-glycoside series. View Source
- [3] Jung HA, et al. Inhibition of β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases by pterosins... Exp Mol Med. 2019; Table 1. Lists multiple pteroside analogs (A, A2, B, C, D, P, Z), all known as 3-O-glycosides. View Source
